molecular formula C31H28Cl3NO6S B13862544 2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate

2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate

Cat. No.: B13862544
M. Wt: 649.0 g/mol
InChI Key: WRGPGQPBNBJBBB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate typically involves multiple steps. The initial step often includes the protection of functional groups to prevent unwanted reactions. For instance, the benzyloxy group can be introduced through a reaction involving benzyl alcohol and a suitable protecting agent. The dibenzylglycyl moiety can be synthesized through a series of reactions involving glycine derivatives and benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process may involve techniques such as crystallization, distillation, and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of ethers or esters .

Scientific Research Applications

2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the dibenzylglycyl moiety may form hydrogen bonds with amino acid residues. The trichloroethyl sulfate group can undergo hydrolysis, releasing reactive intermediates that can modify biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-4-(dibenzylglycyl)phenyl (2,2,2-trichloroethyl) Sulfate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and dibenzylglycyl moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C31H28Cl3NO6S

Molecular Weight

649.0 g/mol

IUPAC Name

[4-[2-(dibenzylamino)acetyl]-2-phenylmethoxyphenyl] 2,2,2-trichloroethyl sulfate

InChI

InChI=1S/C31H28Cl3NO6S/c32-31(33,34)23-40-42(37,38)41-29-17-16-27(18-30(29)39-22-26-14-8-3-9-15-26)28(36)21-35(19-24-10-4-1-5-11-24)20-25-12-6-2-7-13-25/h1-18H,19-23H2

InChI Key

WRGPGQPBNBJBBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)OS(=O)(=O)OCC(Cl)(Cl)Cl)OCC4=CC=CC=C4

Origin of Product

United States

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